molecular formula C6H7Cl2N B138167 4-Chloroaniline hydrochloride CAS No. 20265-96-7

4-Chloroaniline hydrochloride

Cat. No. B138167
CAS RN: 20265-96-7
M. Wt: 164.03 g/mol
InChI Key: ISJBQSJDQZLCSF-UHFFFAOYSA-N
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Description

4-Chloroaniline hydrochloride (PCA) is a compound that has been studied in various contexts, including its formation, reactivity, and potential applications. It is known to form as a precipitate when sodium hypochlorite and chlorhexidine are combined, as demonstrated using spectroscopic techniques . The compound has also been investigated for its photoreactivity, where it undergoes photoheterolysis in polar media to yield phenyl cations . Additionally, PCA is a substrate for enzymatic reactions, such as the chloroperoxidase-catalyzed oxidation to 4-chloronitrosobenzene .

Synthesis Analysis

PCA can be generated through several methods. One such method involves the interaction of sodium hypochlorite and chlorhexidine, which results in PCA as a byproduct . Another pathway is the photolysis of 4-chloroaniline, which leads to the formation of aminophenyl cations . Furthermore, PCA can be synthesized through the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene, which undergoes intramolecular hydroxylation-induced chlorine migration .

Molecular Structure Analysis

The molecular structure of PCA has been studied using computational methods, revealing insights into its geometry and electronic properties. For instance, calculations show that the 4-aminophenyl triplet cation has a planar geometry and is stabilized with respect to the singlet state . The molecular structure of a related compound, 4-chloroanilinium perchlorate, has been determined through X-ray diffraction, showcasing the protonation of the nitrogen atom and the intricate hydrogen bonding network .

Chemical Reactions Analysis

PCA is involved in various chemical reactions. It can undergo oxidation to form 4-chloronitrosobenzene in the presence of chloroperoxidase and H2O2 . The electrochemical oxidation of PCA has been studied, revealing the formation of both oxidized and reduced dimers, as well as a comproportionation reaction . Additionally, PCA can react with arylsulfinic acids to produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCA have been explored through experimental and computational studies. The electrochemical behavior of PCA in acetonitrile solution has been characterized, providing insights into its oxidation mechanism . Spectroscopic techniques, such as FTIR and NMR, have been used to characterize the hydrochloride salt of 4-benzylaniline, a related compound, and to evaluate its lattice energy . Quantum chemical

Scientific Research Applications

Biodegradation of 4-Chloroaniline in Soil

Research has identified bacteria from agricultural soil capable of degrading 4-chloroaniline, suggesting its potential for bioremediation of contaminated sites. These bacteria include Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17. They utilize 4-chloroaniline as a sole carbon and nitrogen source and degrade it via a modified ortho-cleavage pathway. This finding is significant for environmental cleanup efforts (Vangnai & Petchkroh, 2007).

Electrochemical Applications

Electrochemical Oxidation Studies

The electrochemical oxidation of 4-chloroaniline has been investigated in acetonitrile solution, revealing insights into its reactivity and potential applications in electrochemical processes. This research contributes to our understanding of the electrochemical behavior of chloroaniline compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

Environmental Fate and Safety

Environmental Distribution and Residual Behavior

A study on the distribution, residual behavior, and metabolism of 4-chloroaniline in experimental ponds showed how it behaves in aquatic ecosystems. This research is crucial for understanding the environmental impact and safety of 4-chloroaniline usage (Schauerte, Lay, Klein, & Korte, 1982).

Chemical Synthesis and Reactions

Synthesis of Chemical Derivatives

The electrochemical study of 4-chloroaniline in water/acetonitrile mixtures has been explored for the synthesis of chemical derivatives such as 4-chloro-2-(phenylsulfonyl)aniline. This research opens avenues for synthesizing novel compounds using 4-chloroaniline as a starting material (Mohamadighader, Saraei, Nematollahi, & Goljani, 2020).

Safety And Hazards

4-Chloroaniline hydrochloride is considered hazardous. It may cause an allergic skin reaction and is toxic if swallowed, in contact with skin, or if inhaled . It is also known to be very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBQSJDQZLCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106-47-8 (Parent)
Record name p-Chloroaniline hydrochloride
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DSSTOX Substance ID

DTXSID4020296
Record name 4-Chloroaniline hydrochloride
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroaniline hydrochloride

CAS RN

20265-96-7
Record name 4-Chloroaniline hydrochloride
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Record name p-Chloroaniline hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 4-Chloroaniline hydrochloride
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Record name 4-chloroanilinium chloride
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Record name P-CHLOROANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
LD Dial, DK Anestis, SR Kennedy, GO Rankin - Toxicology, 1998 - Elsevier
… Following one day with free access to food and water, food was removed around 0900 h, and [ 14 C]-2-chloroaniline or [ 14 C]-4-chloroaniline hydrochloride (0.5 or 1.0 mmol/kg, ∼50 …
Number of citations: 16 www.sciencedirect.com
GO Rankin, KW Beers, DW Nicoll, DK Anestis… - Toxicology, 1996 - Elsevier
Nephrotoxicity occurs following intraperitoneal (ip) administration of 2-chloroaniline or 4-chloroaniline hydrochloride to Fischer 344 rats, but the nephrotoxicant chemical species and …
Number of citations: 21 www.sciencedirect.com
A Boehncke, J Kielhorn, G Konnecker… - 2003 - apps.who.int
4-CHLOROANILINE Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the …
Number of citations: 20 apps.who.int
MJ Wimmer, RR Smith, JP Jones - Journal of agricultural and food …, 1991 - ACS Publications
… The 4-chloroaniline hydrochloride (2.4 g) was dissolved in 30 mL of deuterium oxide and refluxed under nitrogen with stirring for 24 h. The deuterium oxide was then removed by …
Number of citations: 44 pubs.acs.org
A Bodtke, M Kandt, WD Pfeiffer, P Langer - researchgate.net
… A mixture of 2d (1.50 g, 5.0 mmol) and 4-chloroaniline hydrochloride (0.82 g, 5.0 mmol) in ethanol (25 mL) was refluxed for 10 h. The precipitated product was isolated by filtration, …
Number of citations: 0 www.researchgate.net
Å Bergman, CA Wachtmeister - Chemosphere, 1977 - Elsevier
… The dry [14C]4-chloroaniline hydrochloride was dissolved in 1,4-dichlorobenzene (6 g) at 60C. Acetic acid (40 N1) and isopentyl nitrite (100 ~[) were added and the solution was stirred …
Number of citations: 17 www.sciencedirect.com
J Zhang, W Tan, P Zhao, Y Mi, Z Guo - International Journal of Biological …, 2022 - Elsevier
… hydrochloride, N,N'-diaminoguanidine hydrochloride, aniline hydrochloride, 2-chloroaniline hydrochloride, 3-chloroaniline hydrochloride, and 4-chloroaniline hydrochloride were …
Number of citations: 10 www.sciencedirect.com
CM Gabriel, M Parmentier, C Riegert… - … Process Research & …, 2017 - ACS Publications
… M HCl solution in EtOAc (110 mL, 110 mmol) was transferred via addition funnel at a rate of 1 drop/s while stirring at 200 rpm leading to the precipitation of 4-chloroaniline hydrochloride …
Number of citations: 51 pubs.acs.org
FK Kirchner, EJ Alexander - Journal of the American Chemical …, 1959 - ACS Publications
… Yield is based on 4-chloroaniline hydrochloride. Yield is based on 2,4-dichloroaniline. » Yield is based on 4-bromophenylhydrazine hydrochloride. …
Number of citations: 33 pubs.acs.org
JA Ragan, DE Bourassa, J Blunt, D Breen… - … Process Research & …, 2009 - ACS Publications
Development of an efficient bond-forming sequence and optimization of reaction conditions are described for the synthesis of CP-945,598-01 (1·HCl), a CB 1 antagonist in clinical …
Number of citations: 12 pubs.acs.org

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